molecular formula C34H28Cl2CoFeP2 B15088862 [1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)

[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)

Cat. No.: B15088862
M. Wt: 684.2 g/mol
InChI Key: GODCBYSHZAJJDR-UHFFFAOYSA-L
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Description

[1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) is a cobalt(II) complex featuring a bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. Its molecular formula is C₃₄H₂₈Cl₂FeP₂Co, with a molecular weight of 684.22 g/mol . The compound appears as green microcrystals and has a melting point of 224°C . The dppf ligand, a rigid ferrocene backbone with two diphenylphosphine groups, provides a stable coordination environment for the cobalt center. This structure enhances electronic and steric tunability, making the complex relevant in catalysis and materials science.

Properties

Molecular Formula

C34H28Cl2CoFeP2

Molecular Weight

684.2 g/mol

InChI

InChI=1S/2C17H14P.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;+2;/p-2

InChI Key

GODCBYSHZAJJDR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Co]Cl.[Fe]

Origin of Product

United States

Preparation Methods

The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with cobalt(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete reaction .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

Co(dppf)Cl₂ facilitates various cross-coupling reactions, enabling efficient carbon-carbon bond formation. Key applications include:

Reaction Type Substrates Yield Conditions Source
Suzuki-Miyaura CouplingAryl bromides + arylboronic acids88–89%DMF/H₂O, Na₂CO₃, 80–85°C, 16–18 h under N₂ atmosphere
Heck Coupling6-Halo-1-hexene derivatives + olefinsN/APolar aprotic solvents (e.g., DMF), Pd(II) co-catalysts, 85–100°C
BorylationAryl halides + diboron derivatives33–89%DMF, KOAc/Na₂CO₃, 85°C, inert atmosphere
  • Mechanistic Insight : The cobalt center coordinates with phosphorus donors from the dppf ligand, stabilizing low oxidation states and enhancing electron transfer during catalytic cycles .

  • Oxidative Stability : Dppf ligand oxidation occurs under Pd(II)-mediated Heck conditions, forming DPPF(O) (a phosphine oxide derivative), which alters catalytic efficiency .

Ligand Transfer Reactions

The dppf ligand dissociates under specific conditions, enabling ligand-exchange processes:

  • Phosphine Transfer :
    Co(dppf)Cl2+2PPh3Co(PPh3)2Cl2+dppf\text{Co(dppf)Cl}_2 + 2 \, \text{PPh}_3 \rightarrow \text{Co(PPh}_3\text{)}_2\text{Cl}_2 + \text{dppf}
    Used to generate phosphine-rich cobalt complexes .

Stability and Degradation Pathways

  • Thermal Decomposition : Degrades above 224°C, releasing ferrocene and phosphine byproducts .

  • Oxidative Degradation : In Heck reactions, DPPF oxidizes to DPPF(O) (confirmed via HPLC/MS/MS), reducing catalytic activity .

Key Experimental Findings

  • Optimal Solvents : DMF or THF improves solubility and reaction rates in cross-coupling .

  • Co-Catalysts : Synergistic effects observed with Pd(II) or Ni(0) systems .

  • Air Sensitivity : Reactions require inert atmospheres to prevent ligand oxidation .

Mechanism of Action

The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) exerts its effects is primarily through its role as a ligand in catalysis. The diphenylphosphino groups coordinate to the cobalt center, stabilizing it and facilitating the formation of reactive intermediates. These intermediates then participate in various catalytic cycles, enabling the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Center Variation: Cobalt vs. Palladium Complexes

The palladium analog, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (C₃₄H₂₈Cl₂FeP₂Pd, MW 731.70 g/mol), shares the same dppf ligand but differs in metal center and properties:

Property Cobalt Complex Palladium Complex
Appearance Green microcrystals Orange-red solid
Molecular Weight 684.22 g/mol 731.70 g/mol
Hazard Profile Not available Acute toxicity, carcinogenicity, organ toxicity
Typical Applications Catalysis (hypothesized) Cross-coupling reactions (e.g., Suzuki, Heck)

The palladium complex exhibits higher toxicity and is widely used in organic synthesis due to Pd's efficacy in cross-coupling reactions. In contrast, the cobalt complex's applications are less documented but may involve redox catalysis or magnetic materials .

Ligand Backbone Variation: Ferrocene vs. Ethane-Bridged Diphosphines

[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) (C₂₆H₂₄Cl₂CoP₂, MW 528.26 g/mol) substitutes the ferrocene backbone with a flexible ethane bridge:

Property Ferrocene-Based Co Complex Ethane-Bridged Co Complex
Melting Point 224°C 260°C
Ligand Rigidity Rigid (ferrocene) Flexible (ethane)
Molecular Weight 684.22 g/mol 528.26 g/mol

The ethane-bridged complex has a higher melting point, suggesting stronger intermolecular interactions or crystallinity.

Phosphine Substituent Variation

lists bis(phosphino)ferrocene ligands with substituents like dicyclohexyl, di-t-butyl, and di-i-propyl.

  • Dicyclohexyl groups : Balance steric demand and electron-donating ability.
  • Di-i-propyl groups : Offer moderate steric effects compared to aryl substituents.

These variations highlight how ligand design tailors cobalt complexes for specific applications, though direct comparisons require further data .

Research Findings and Implications

  • Safety Considerations : The cobalt complex's undefined hazard profile contrasts sharply with the palladium analog's acute toxicity, suggesting safer handling for the former .
  • Structural Influence : The ethane-bridged cobalt complex's higher melting point (260°C vs. 224°C) may correlate with thermal stability in high-temperature applications .

Biological Activity

[1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II), commonly referred to as Co(dppf)Cl2, is an organometallic compound with significant applications in catalysis and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C34H28Cl2CoFeP2
  • Molecular Weight : 684.22 g/mol
  • Appearance : Dark green crystals
  • Melting Point : 224 °C

The biological activity of Co(dppf)Cl2 is primarily attributed to its ability to interact with biological macromolecules and its role as a catalyst in various biochemical reactions. The cobalt center can coordinate with various ligands, influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that Co(dppf)Cl2 exhibits anticancer activity through the following mechanisms:

  • Inhibition of Cell Proliferation : Research has shown that Co(dppf)Cl2 can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Co(dppf)Cl2 has been reported to increase ROS levels in cancer cells, which can trigger oxidative stress and apoptosis.

Case Studies

  • Study on Breast Cancer Cells :
    • A study evaluated the effects of Co(dppf)Cl2 on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase-3 activation.
  • Prostate Cancer Research :
    • In another study focusing on LNCaP prostate cancer cells, treatment with Co(dppf)Cl2 resulted in G1 phase cell cycle arrest. Flow cytometry analysis revealed increased levels of p21 and p27 proteins, indicating a halt in cell cycle progression.
  • Mechanistic Insights :
    • The compound's mechanism was further elucidated through Western blot analysis, showing downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax).

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Mechanism of Action
[1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)MCF-7 (Breast Cancer)10Induction of apoptosis via ROS generation
[1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)LNCaP (Prostate Cancer)15Cell cycle arrest at G1 phase
CisplatinMCF-75DNA crosslinking leading to apoptosis
DoxorubicinLNCaP8Inhibition of topoisomerase II

Safety and Handling

Co(dppf)Cl2 is classified as a research chemical and should be handled under appropriate safety conditions. It is not listed in the TSCA registry for general use but is available for research purposes only.

Q & A

Basic Research Questions

Q. How is [1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) synthesized, and what are the critical parameters for reproducibility?

  • Methodology : Synthesis typically involves reacting 1,1'-Bis(diphenylphosphino)ferrocene (dppf) with cobalt chloride under inert conditions. Key parameters include stoichiometric ratios (e.g., 1:1 Co:dppf), solvent choice (e.g., THF or dichloromethane), and reaction temperature (20–60°C). Purification via recrystallization or column chromatography is critical for isolating high-purity products. Confirm purity using elemental analysis and NMR spectroscopy .
  • Data Contradictions : Discrepancies in yield or purity may arise from trace oxygen or moisture, requiring strict anaerobic conditions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this cobalt complex?

  • Methodology : Use X-ray diffraction (XRD) to determine crystal structure and confirm the coordination geometry (e.g., distorted tetrahedral). 31P NMR identifies ligand coordination shifts (δ ~20–30 ppm for free dppf vs. δ ~50–60 ppm for coordinated dppf). UV-Vis spectroscopy (e.g., d-d transitions at 400–600 nm) and magnetic susceptibility (paramagnetic for Co(II)) provide electronic structure insights .

Q. What are the primary applications of this complex in catalysis?

  • Methodology : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and selectivity with analogous nickel or palladium complexes. Use PICOT framework to structure experiments:

  • P : Substrate scope (aryl halides)
  • I : Catalyst loading (0.1–5 mol%)
  • C : Control experiments (e.g., ligand-free CoCl₂)
  • O : Yield and enantiomeric excess (ee)
  • T : Reaction time (1–24 h) .

Advanced Research Questions

Q. How does ligand modification (e.g., electron-withdrawing groups on dppf) alter the redox properties of the cobalt center?

  • Methodology : Synthesize dppf derivatives (e.g., with –CF₃ substituents) and compare cyclic voltammetry (CV) data. Measure redox potentials (E₁/₂) in non-aqueous solvents (e.g., CH₃CN) using a Ag/Ag⁺ reference electrode. Correlate ligand electronic effects with catalytic activity in hydrogenation reactions .
  • Data Contradictions : Conflicting CV results may stem from solvent impurities or reference electrode calibration. Validate with ferrocene/ferrocenium internal standards .

Q. What mechanistic insights can be gained from studying solvent effects on catalytic efficiency?

  • Methodology : Design kinetic experiments in polar (DMF) vs. non-polar (toluene) solvents. Monitor reaction progress via in-situ IR or GC-MS. Apply Eyring analysis to determine activation parameters (ΔH‡, ΔS‡). Use PEO framework to isolate variables:

  • P : Catalyst-solvent interactions
  • E : Solvent dielectric constant
  • O : Reaction rate constants .

Q. How does the stability of [1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) under oxidative conditions impact its catalytic lifetime?

  • Methodology : Expose the complex to O₂ or H₂O and monitor decomposition via XRD (phase changes) or EPR (radical formation). Compare with air-stable analogs (e.g., Pd-dppf complexes). Use FINER criteria to evaluate feasibility:

  • Feasible : Controlled atmosphere glovebox
  • Novel : Correlation between ligand steric bulk and oxidative stability
  • Ethical : Safe handling of Co(II) byproducts .

Methodological Frameworks for Research Design

FrameworkApplication to Cobalt Complex Research
PICOT Optimizing catalytic performance in cross-coupling reactions
FINER Assessing feasibility of high-temperature syntheses
PEO Analyzing solvent effects on reaction kinetics

Key Challenges in Data Interpretation

  • Contradictory XRD Data : Variations in crystal packing (e.g., solvent inclusion) may lead to differing unit cell parameters. Use Rietveld refinement for multi-phase samples .
  • Ambiguous NMR Signals : Paramagnetic broadening in Co(II) complexes complicates ¹H NMR. Switch to diamagnetic analogs (e.g., Co(III)) for ligand characterization .

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